molecular formula C17H18N2O B7459891 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B7459891
M. Wt: 266.34 g/mol
InChI Key: LMDPKIMKOPAAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is a chemical compound with the molecular formula C17H18N2O. It is characterized by the presence of an amino group attached to a benzamide moiety, which is further connected to a tetrahydronaphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, each with distinct chemical and physical properties .

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: It has shown potential in biological studies, particularly in the investigation of enzyme interactions and protein binding.

    Medicine: Research has indicated its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as anti-inflammatory or analgesic actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide stands out due to its unique combination of an amino group, a benzamide moiety, and a tetrahydronaphthalene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11H,1-2,5,9,18H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDPKIMKOPAAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.